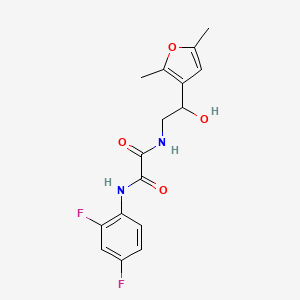

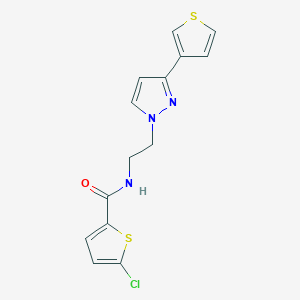

3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6-fluoro-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chromeno[2,3-c]dihydroisoquinoline derivatives has been explored through a ZnCl2-promoted three-component reaction involving 2-amino-4H-chromen-4-ones, aromatic aldehydes, and 4,4-dialkoxycyclohexa-2,5-dien-1-ones. This process utilizes Michael addition and intramolecular Friedel-Crafts alkylation, offering simplicity and functional group tolerance (Zhou et al., 2023).

Molecular Structure Analysis

The molecular structure of related chromeno[2,3-c]dihydroisoquinoline derivatives has been determined using X-ray diffraction studies, providing insight into the three-dimensional arrangement of atoms within the molecule and facilitating further chemical property explorations (Zhou et al., 2023).

Chemical Reactions and Properties

Various research has delved into the reactivity and functionalization of chromen-2-one derivatives, highlighting their versatility in chemical reactions. For example, a green, three-component reaction involving 1-hydroxy-3H-benzo[f]chromen-3-ones has been developed, emphasizing the compound’s ability to undergo transformations under environmentally friendly conditions (Kumar et al., 2015).

Applications De Recherche Scientifique

Antimicrobial Activity

Research by Ansari and Khan (2017) explores the antimicrobial properties of compounds similar to 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6-fluoro-2H-chromen-2-one. They synthesized a series of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, demonstrating potent antimicrobial activity. These findings highlight the potential of such compounds in developing new antimicrobial agents (Ansari & Khan, 2017).

Catalyst-Free Synthesis for Functionalized Compounds

Kumar et al. (2015) developed a green, catalyst-free, solvent-free synthesis method for functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones. This approach is notable for its high yield and environmental friendliness, making it significant for the eco-friendly synthesis of related compounds (Kumar et al., 2015).

Molecular Structure Analysis

Ohba et al. (2012) conducted a detailed study on the molecular structure of derivatives similar to 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6-fluoro-2H-chromen-2-one. This research provides insights into the molecular conformations and interactions, which are crucial for understanding the compound's behavior at a molecular level (Ohba et al., 2012).

Optimization of Phenylethanolamine N-Methyltransferase Inhibitors

Grunewald et al. (2006) explored the optimization of 3-methyl-1,2,3,4-tetrahydroisoquinoline inhibitors through beta-fluorination, aiming to balance pKa and steric effects. This research is relevant for designing selective inhibitors for specific biochemical pathways (Grunewald et al., 2006).

Synthesis and Characterization of Novel Compounds

Li et al. (2013) synthesized key intermediates like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, which are significant for the study of antitumor antibiotic tetrahydroisoquinoline natural products. This research contributes to the understanding of structural-activity relationships in antitumor agents (Li et al., 2013).

Orientations Futures

The study of complex organic compounds like “3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-6-fluoro-2H-chromen-2-one” is a vibrant field of research. Future directions might include exploring its potential biological activity, developing more efficient synthesis methods, and studying its physical and chemical properties in more detail .

Propriétés

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-6-fluorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO4S/c19-15-5-6-16-14(9-15)10-17(18(21)24-16)25(22,23)20-8-7-12-3-1-2-4-13(12)11-20/h1-6,9-10H,7-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYZVKJRDAOTCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=CC(=C4)F)OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylbutan-1-amine](/img/structure/B2497518.png)

![N-[1-(4-chlorophenyl)propan-2-yl]cyclopropanamine](/img/structure/B2497522.png)

![5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2497523.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2497524.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2497527.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2497529.png)